molecular formula C13H14N2 B13651692 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B13651692
M. Wt: 198.26 g/mol
InChI Key: MXEHEVMXRSDTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions. The indole structure is a common motif in many natural products and pharmaceuticals, while the tetrahydropyridine ring is known for its presence in several biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the tetrahydropyridine moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the indole ring. The tetrahydropyridine ring can then be introduced through a series of reactions involving the appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The specific conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets within the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole is unique due to its dual presence of indole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

6-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14-15H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEHEVMXRSDTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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